4'-(Bromomethyl)-2-chloro-1,1'-biphenyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-4-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKKBAAKKXGEQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromomethyl 2 Chloro 1,1 Biphenyl
Precursor Synthesis Strategies Leading to 4'-(Bromomethyl)-2-chloro-1,1'-biphenyl
The immediate precursor to the target compound is 2-chloro-4'-methyl-1,1'-biphenyl (B8550523). The formation of this biphenyl (B1667301) structure is typically achieved through cross-coupling reactions, which create a carbon-carbon bond between two different aromatic rings.
Preparation of Substituted Biphenyl Precursors
The construction of the 2-chloro-4'-methyl-1,1'-biphenyl backbone is commonly accomplished using transition-metal-catalyzed cross-coupling reactions. One prominent method involves the coupling of an organometallic reagent with an aryl halide.
A well-documented approach is the manganese(II)-catalyzed cross-coupling of a Grignard reagent, such as p-tolylmagnesium chloride, with an activated aryl halide like o-chlorobenzonitrile. asianpubs.orggoogle.com While the example uses o-chlorobenzonitrile, the principles are applicable to the synthesis of related biphenyl structures. The Grignard reagent is prepared by reacting magnesium powder with p-chlorotoluene in an appropriate solvent like tetrahydrofuran (B95107) (THF). google.com This organometallic species is then reacted with the second aromatic partner in the presence of a catalyst, such as manganese(II) chloride, to yield the desired biphenyl product. asianpubs.orggoogle.com The reaction conditions, including the choice of catalyst and solvent system, are critical for achieving high selectivity and yield. asianpubs.org
Alternative coupling strategies, such as the Suzuki coupling, which pairs an arylboronic acid with an aryl halide in the presence of a palladium catalyst, also represent a viable route for synthesizing substituted biphenyls. google.com These methods are foundational in organic synthesis for their reliability and tolerance of various functional groups.
Benzylic Bromination Techniques for this compound Formation
Once the 2-chloro-4'-methyl-1,1'-biphenyl precursor is obtained, the pivotal step is the selective bromination of the 4'-methyl group. This benzylic bromination must be performed under conditions that favor substitution at the benzylic carbon over electrophilic substitution on the aromatic rings. masterorganicchemistry.comgla.ac.uk The stability of the intermediate benzylic radical makes this position particularly susceptible to radical halogenation. gla.ac.uklibretexts.org
Radical Bromination Approaches
The most common method for benzylic bromination is the Wohl-Ziegler reaction, which typically employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator or light. wikipedia.orgscientificupdate.comcommonorganicchemistry.com This reaction is selective for the benzylic position due to the resonance stabilization of the resulting benzyl (B1604629) radical. masterorganicchemistry.comlibretexts.org
In the synthesis of the closely related compound 4'-bromomethyl-2-cyanobiphenyl, 4'-methyl-2-cyanobiphenyl is treated with bromine (Br₂) in a halogenated hydrocarbon solvent. google.com The reaction is initiated using a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile). google.com The choice of initiator can influence the optimal reaction temperature. google.com The use of NBS is often preferred over molecular bromine (Br₂) to maintain a low, constant concentration of bromine, which helps to suppress competing reactions like addition to any potential double bonds or electrophilic aromatic substitution. masterorganicchemistry.comyoutube.com
| Reagent System | Initiator | Solvent | Temperature | Yield (Analog) | Reference |
| Br₂ | 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) | Ethylene (B1197577) Dichloride | 40°C | 89.4% | google.com |
| Br₂ | 2,2'-azobisisobutyronitrile (AIBN) | Ethylene Dichloride | 70°C | 79.6% | google.com |
| NBS | Radical Initiator (e.g., AIBN) or Light | Carbon Tetrachloride | Reflux | (General) | wikipedia.orgcommonorganicchemistry.com |
Selective Bromination using Bromate (B103136)/Sulfite or Bromate/Pyrosulfite Reagent Pairs
Alternative bromination methods have been developed to avoid the use of hazardous reagents like molecular bromine or chlorinated solvents. One such method involves the in-situ generation of the brominating agent from a mixture of sodium bromate (NaBrO₃) and a reducing agent like sodium bisulfite (NaHSO₃) or sodium pyrosulfite (Na₂S₂O₅). google.com
In this procedure, the precursor, such as 4-methyl-[1,1'-biphenyl]-2'-carbonitrile, is dissolved in an organic solvent (e.g., methylcyclohexane (B89554) or dichloroethane) and reacted with an aqueous solution of sodium bromate and sodium bisulfite. google.com The reaction proceeds efficiently at moderate temperatures, and the desired 4-bromomethyl product precipitates from the reaction mixture, simplifying isolation and purification. google.com This method is advantageous as it is environmentally friendlier and can be scaled up, while minimizing the formation of the dibrominated byproduct. google.com
| Brominating System | Precursor (Analog) | Solvent | Temperature | Yield | Reference |
| NaBrO₃ / NaHSO₃ | 4-methyl-[1,1'-biphenyl]-2'-carbonitrile | Methylcyclohexane | 15-20°C | 93% | google.com |
| NaBrO₃ / Na₂S₂O₅ | 4-methyl-[1,1'-biphenyl]-2'-carbonitrile | Methylcyclohexane | 15°C | 89.4% | google.com |
Bromination with Bromide/Percarbonate or Bromide/Perborate Systems
A similar strategy for in-situ bromine generation involves the oxidation of a bromide source, such as hydrogen bromide, using an oxidizing agent like sodium percarbonate. This system provides a controlled method for benzylic bromination. google.comgoogleapis.com
For example, a biphenyl precursor can be mixed in a biphasic system of dichloromethane (B109758) and water, to which sodium percarbonate and an aqueous solution of hydrogen bromide are added. google.comgoogleapis.com The reaction is stirred at a slightly elevated temperature (e.g., 35 °C) for several hours. google.comgoogleapis.com This approach has been successfully applied to the synthesis of N-tertiary-butyl-5-(4'-bromomethyl-[1,1'-biphenyl]-2'-yl)-1H-tetrazole from its corresponding 4'-methyl derivative, demonstrating its utility for structurally complex molecules. google.comgoogleapis.com
Flow Chemistry Applications in Bromination Processes
Modern synthetic chemistry increasingly utilizes continuous flow technology to enhance safety, efficiency, and scalability. acs.orgorganic-chemistry.orgresearchgate.net Benzylic brominations are particularly well-suited for flow chemistry, especially photochemical reactions. rsc.orgrsc.org
In a typical flow setup, a solution of the substrate and NBS in a solvent like acetonitrile (B52724) is pumped through a transparent tube reactor, often made of fluorinated ethylene polymer (FEP). acs.orgorganic-chemistry.orgresearchgate.net The reactor is irradiated with a light source, such as a compact fluorescent lamp (CFL), to initiate the radical reaction. acs.orgorganic-chemistry.orgresearchgate.net This method avoids hazardous chlorinated solvents and allows for precise control over reaction parameters like residence time and temperature, leading to high yields and selectivity. organic-chemistry.org The continuous nature of the process allows for easy scaling by simply extending the operation time, achieving high throughput for multigram synthesis. acs.orgresearchgate.net Another advanced flow method generates bromine in-situ from NaBrO₃/HBr, which is then used in a photochemical reaction, further improving process safety and mass intensity. scientificupdate.comrsc.org
| Technique | Bromine Source | Key Features | Advantages | Reference |
| Photochemical Flow | N-Bromosuccinimide (NBS) | FEP tubing reactor, CFL lamp | Avoids chlorinated solvents, scalable, high yields | acs.orgorganic-chemistry.orgresearchgate.net |
| Photochemical Flow | In-situ generated Br₂ (from NaBrO₃/HBr) | Microstructured reactor, 405 nm LEDs | High throughput, reduced solvent waste | scientificupdate.comrsc.org |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
There is a lack of specific research data concerning the optimization of reaction conditions for the synthesis of this compound. However, based on the general principles of radical bromination of benzylic positions, several parameters can be systematically varied to enhance yield and selectivity.
Key parameters that would require optimization include:
Brominating Agent: While N-Bromosuccinimide (NBS) is the most common reagent for this type of transformation, other reagents could be explored. The molar ratio of the brominating agent to the starting material, 2-chloro-4'-methyl-1,1'-biphenyl, would be a critical factor to optimize to maximize the formation of the desired monobrominated product and minimize the formation of the dibrominated byproduct.
Radical Initiator: The choice and concentration of the radical initiator (e.g., AIBN, benzoyl peroxide) can significantly influence the reaction rate and efficiency. Optimization would involve screening different initiators and their concentrations to find the optimal conditions that provide the highest yield in the shortest reaction time.
Solvent: The solvent plays a crucial role in radical reactions. Halogenated solvents like carbon tetrachloride or dichloromethane, or non-polar hydrocarbon solvents such as cyclohexane (B81311) or benzene (B151609) are typically used. The polarity of the solvent can affect the reaction kinetics and selectivity.
Temperature: The reaction temperature is a critical parameter that needs to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts.
Light Conditions: For photochemical initiation, the wavelength and intensity of the light source would need to be optimized.
A systematic study, potentially using Design of Experiments (DoE), would be necessary to explore the interplay of these variables and identify the optimal conditions for the synthesis of this compound.
Table 1: Hypothetical Parameters for Optimization of this compound Synthesis
| Parameter | Range for Optimization | Potential Impact on Yield and Selectivity |
| Molar ratio of NBS to Substrate | 1.0 - 1.5 equivalents | Affects conversion and minimizes over-bromination |
| Initiator Concentration (AIBN) | 0.01 - 0.1 equivalents | Influences reaction rate and initiation efficiency |
| Solvent | CCl₄, CH₂Cl₂, Cyclohexane | Can affect reaction kinetics and solubility of reagents |
| Temperature | 50 - 80 °C | Impacts reaction rate and byproduct formation |
| Reaction Time | 1 - 8 hours | Determines the extent of reaction completion |
Scalable Synthetic Routes for this compound
Information regarding scalable or industrial-scale synthetic routes specifically for this compound is not available in the surveyed literature. The development of a scalable process would require addressing several challenges inherent in radical bromination reactions.
Key considerations for developing a scalable route would include:
Safety: Radical reactions can be highly exothermic and may require careful thermal management to prevent runaway reactions, especially on a large scale. The use of potentially hazardous reagents and solvents would also need careful consideration and engineering controls.
Process Control: Maintaining consistent reaction conditions, such as temperature and mixing, is crucial for reproducible results and product quality on a larger scale.
Work-up and Purification: Developing an efficient and scalable method for quenching the reaction, removing byproducts (such as succinimide), and purifying the final product would be essential. Crystallization or column chromatography are common lab-scale purification methods, but their scalability would need to be evaluated.
Solvent Selection: The choice of solvent would be critical, considering not only its effect on the reaction but also its environmental impact, cost, and ease of recovery and recycling in a large-scale process.
Regulatory Compliance: Any scalable synthesis intended for commercial purposes would need to adhere to relevant chemical manufacturing regulations and good manufacturing practices (GMP).
Given the lack of specific data, any attempt to scale up the synthesis of this compound would necessitate significant process development and optimization studies to ensure a safe, efficient, and economically viable route.
Mechanistic Investigations of Reactions Involving 4 Bromomethyl 2 Chloro 1,1 Biphenyl
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The bromomethyl group of 4'-(Bromomethyl)-2-chloro-1,1'-biphenyl is the primary site for nucleophilic substitution, a fundamental class of reactions in organic chemistry. These reactions involve the replacement of the bromide ion, a good leaving group, by a nucleophile.
SN1 and SN2 Pathways
Due to its structure as a primary benzylic halide, this compound can undergo nucleophilic substitution via both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. brainly.com The operative pathway is highly dependent on the reaction conditions. quora.com
The SN1 pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The C-Br bond first breaks, yielding a bromide ion and a resonance-stabilized benzylic carbocation. This carbocation is particularly stable because the positive charge is delocalized across the adjacent aromatic ring. quora.com The stability of this intermediate is a significant driving force for the SN1 mechanism. brainly.comquora.com In the second step, a nucleophile attacks the carbocation to form the final product.
The SN2 pathway is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.com This backside attack leads to an inversion of stereochemistry at the carbon center. For an SN2 reaction to occur, the nucleophile must have unhindered access to the reaction center. masterorganicchemistry.com As a primary halide, the bromomethyl group is sterically accessible, making the SN2 pathway viable.
Influence of Nucleophile and Solvent Effects on Reaction Mechanisms
The competition between SN1 and SN2 pathways for this compound can be controlled by the choice of nucleophile and solvent. quora.com
Nucleophile Strength: Strong nucleophiles, which are typically anionic (e.g., CN⁻, OH⁻, RS⁻), favor the SN2 mechanism. Their high reactivity promotes a direct, bimolecular attack on the substrate. brainly.com Conversely, weak or neutral nucleophiles, such as water (H₂O) or alcohols (ROH), favor the SN1 pathway. These nucleophiles are not strong enough to displace the leaving group directly and will instead wait for the formation of the carbocation intermediate before reacting. libretexts.org
Solvent Effects: The polarity and protic nature of the solvent play a crucial role.
Polar protic solvents (e.g., water, ethanol, methanol) contain O-H or N-H bonds and are capable of hydrogen bonding. They are effective at solvating both the leaving group anion and the carbocation intermediate, thereby stabilizing the transition state of the SN1 reaction and increasing its rate. libretexts.orgwizeprep.com
Polar aprotic solvents (e.g., acetone, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF)) possess dipoles but lack O-H or N-H bonds. wizeprep.com These solvents are less effective at solvating anions (the nucleophile) than protic solvents, making the nucleophile more "naked" and reactive. This enhanced nucleophilicity strongly favors the concerted SN2 mechanism. wizeprep.comksu.edu.sa
The following table summarizes the expected mechanistic pathway for the nucleophilic substitution of this compound under various conditions.
| Nucleophile | Solvent | Predicted Major Pathway |
| Strong (e.g., NaCN) | Polar Aprotic (e.g., DMSO) | S |
| Strong (e.g., CH₃ONa) | Polar Protic (e.g., CH₃OH) | S |
| Weak (e.g., H₂O) | Polar Protic (e.g., H₂O) | S |
| Weak (e.g., CH₃OH) | Polar Aprotic (e.g., Acetone) | Slow reaction, likely S |
Radical Reaction Pathways
In addition to ionic pathways, the C-Br bond in this compound can undergo homolytic cleavage to form a benzylic radical. This process is typically initiated by heat or UV light. masterorganicchemistry.comyoutube.com The resulting benzylic radical is significantly stabilized by resonance, with the unpaired electron delocalized over the adjacent aromatic ring. youtube.com
The general mechanism for a radical reaction involves three stages:
Initiation: The reaction begins with the formation of radicals. This can be achieved by the homolytic cleavage of a radical initiator (e.g., AIBN) or the Br-Br bond in molecular bromine under UV light. youtube.com
Propagation: A radical abstracts the benzylic hydrogen from a molecule of the substrate to form the resonance-stabilized benzylic radical. This radical then reacts with another molecule (e.g., Br₂) to form the product and regenerate a bromine radical, which can continue the chain reaction. youtube.com
Termination: The reaction ceases when two radicals combine to form a non-radical species. youtube.com
The generation of benzylic radicals from benzyl (B1604629) halides can be utilized in various synthetic applications, such as Giese coupling reactions with electron-deficient alkenes. nih.gov The cleavage of the C-Br bond in the radical anion of benzyl bromide is estimated to be only slightly endoenergetic, suggesting its susceptibility to radical processes. rsc.org
Elimination Reactions and Byproduct Formation
Elimination reactions can compete with nucleophilic substitution, particularly when using a strong, sterically hindered base. In an elimination reaction, a hydrogen atom from a carbon adjacent to the leaving group is removed along with the leaving group, resulting in the formation of a double bond. For a primary halide like this compound, the E2 (Elimination Bimolecular) mechanism is more probable than the E1 mechanism. libretexts.org The E2 reaction is a concerted process where the base removes a proton at the same time the leaving group departs. libretexts.org However, for primary benzylic halides, substitution is typically the major pathway, and elimination is not a significant competing reaction.
Byproduct formation is a more significant concern during the synthesis of the compound itself. For instance, in the radical bromination of a precursor like 2-chloro-4'-methyl-1,1'-biphenyl (B8550523), over-bromination can occur. A patent describing the preparation of a similar compound, 4'-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile, notes the formation of a 4,4'-dibromo byproduct as an impurity. google.comgoogle.com This suggests that the synthesis of this compound could similarly yield a dibrominated biphenyl (B1667301) species as a potential byproduct.
Palladium-Catalyzed Coupling Reactions of Biphenyl Bromides
The chloro-substituted biphenyl core of this compound allows it to participate in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling Methodologies
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. libretexts.org In the case of this compound, the aryl chloride can act as the electrophilic partner. While aryl chlorides are generally less reactive than aryl bromides or iodides, suitable catalytic systems have been developed to facilitate their coupling. yonedalabs.com
The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps: libretexts.orgyonedalabs.com
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond, forming a Pd(II) complex.
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center, displacing the chloride.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst. libretexts.org
The reaction requires a palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a ligand (e.g., phosphines like XPhos), a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and a suitable solvent. mdpi.comresearchgate.net Research has demonstrated the successful Suzuki-Miyaura coupling of various chlorobiphenyls and other aryl chlorides. researchgate.netacs.org
The table below provides examples of conditions used for the Suzuki-Miyaura coupling of aryl chlorides.
| Aryl Chloride | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Yield |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 98% |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 95% |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | t-AmylOH | 99% |
Other Cross-Coupling Strategies
While the primary application of this compound in advanced organic synthesis is centered on the reactivity of its bromomethyl group, the presence of a chloro substituent on one of the phenyl rings introduces the potential for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. Although specific examples detailing the direct use of the chloro-biphenyl core of this compound in such transformations are not extensively documented in readily available literature, a mechanistic understanding of these strategies highlights their potential applicability.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. byjus.comorganic-chemistry.orgrsc.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product, and reductive elimination regenerates the Pd(0) catalyst. byjus.comrsc.org In the context of this compound, the chloro substituent could serve as the halide, enabling the introduction of an alkenyl group at the 2-position of the biphenyl system.
Sonogashira Coupling: This cross-coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is typically cocatalyzed by palladium and copper complexes. wikipedia.org The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) catalyst occurs. libretexts.orgyoutube.com In the copper cycle, a copper acetylide is formed. youtube.com Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the coupled product and regenerates the catalyst. youtube.com Theoretically, this compound could undergo Sonogashira coupling at the chloro-substituted position to introduce an alkynyl functional group.
Buchwald-Hartwig Amination: This reaction is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgorganic-chemistry.orglibretexts.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex. wikipedia.orgnih.gov The resulting palladium(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex affords the desired aryl amine and regenerates the Pd(0) catalyst. wikipedia.orgnih.gov This strategy could potentially be employed to introduce an amino group at the 2-position of the this compound core.
While these cross-coupling strategies are mechanistically plausible for the chloro-biphenyl moiety of the title compound, its primary and well-documented role in multi-step synthesis leverages the high reactivity of the bromomethyl group for alkylation reactions.
Mechanism of Action in Advanced Organic Synthesis
The predominant mechanistic role of this compound and its analogues, such as 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, in advanced organic synthesis is that of a potent electrophile in nucleophilic substitution reactions. Specifically, it functions as a key intermediate in the synthesis of a class of antihypertensive drugs known as sartans. blogspot.commdpi.comscispace.com The mechanism of action revolves around the N-alkylation of various heterocyclic systems, which form the core of the sartan drugs. blogspot.comgoogle.com
The benzylic bromide of the bromomethyl group is a highly reactive leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is central to its utility in constructing the complex molecular architectures of angiotensin II receptor antagonists like Losartan, Valsartan, Irbesartan, and Telmisartan. blogspot.commdpi.comscispace.combeilstein-journals.org
In a typical synthetic route for these pharmaceuticals, a heterocyclic moiety, such as an imidazole (B134444) or a tetrazole derivative, acts as the nucleophile. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen atom of the heterocycle attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. google.comnih.gov This alkylation step is crucial for linking the biphenyl-methyl fragment to the active heterocyclic portion of the drug molecule.
The following table summarizes the role of this compound and its close derivatives in the synthesis of various sartan drugs:
| Sartan Drug | Heterocyclic Nucleophile | Key Reaction | Reference |
| Losartan | 2-n-butyl-4-chloro-1H-imidazolyl-5-methanol | N-alkylation | blogspot.com |
| Valsartan | L-valine methyl ester | N-alkylation | google.com |
| Irbesartan | 2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one | N-alkylation | blogspot.com |
| Telmisartan | Substituted benzimidazole | N-alkylation | mdpi.com |
| Olmesartan | 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid ethyl ester | N-alkylation | researchgate.net |
The efficiency of this N-alkylation is often facilitated by the use of a base, such as sodium hydride, potassium carbonate, or sodium methoxide, to deprotonate the nucleophilic heterocycle, thereby increasing its nucleophilicity. blogspot.com The choice of solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (B52724), is also critical for the reaction's success. blogspot.com
In essence, the mechanism of action of this compound in advanced organic synthesis is fundamentally that of a highly effective benzylating agent, enabling the crucial connection of the biphenyl scaffold to the pharmacologically active heterocyclic cores of sartan drugs.
Derivatization and Functionalization Strategies of 4 Bromomethyl 2 Chloro 1,1 Biphenyl
Formation of Heteroatom-Containing Derivatives
Sulfur-Containing Derivatives:The synthesis of sulfur-containing derivatives from 4'-(Bromomethyl)-2-chloro-1,1'-biphenyl is not described in the searched scientific papers. General principles of organic chemistry suggest that reactions with sulfur nucleophiles are feasible, but specific examples, reaction conditions, and yields for this substrate are unpublished.
Due to the absence of specific research data, including experimental procedures, yields, and characterization for the derivatives of this compound, it is not possible to construct the requested scientific article with the required accuracy, detail, and adherence to the provided outline.
Chemo- and Regioselective Functionalization Approaches
The primary site for functionalization on this compound is the highly reactive bromomethyl group. This benzylic bromide is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups with high chemo- and regioselectivity. The chloro substituent on the adjacent phenyl ring is significantly less reactive under typical nucleophilic substitution conditions, thus enabling selective reactions at the bromomethyl position.
A prominent example of this selective functionalization is observed in the synthesis of angiotensin II receptor antagonists, such as Valsartan. Although many synthetic routes for Valsartan utilize the analogous 4'-bromomethyl-2'-cyanobiphenyl, the underlying chemical principle of selective N-alkylation is directly applicable. In these syntheses, the bromomethyl group serves as a potent electrophile for the alkylation of amine nucleophiles. For instance, L-valine methyl ester hydrochloride can be N-alkylated with 4-bromomethyl-2′-cyanobiphenyl in the presence of a base like potassium carbonate. ucf.edu This reaction proceeds selectively at the nitrogen atom of the amino acid ester, leaving other functional groups untouched. The resulting intermediate is then further acylated to build the final drug molecule. ucf.eduresearchgate.net
The general scheme for this chemo- and regioselective N-alkylation can be represented as follows:

Table 1: Examples of Chemo- and Regioselective Nucleophilic Substitution Reactions
| Nucleophile | Reagent/Conditions | Product Type | Reference |
| L-Valine methyl ester | K₂CO₃, Organic Solvent | N-Alkylated amino acid ester | ucf.edu |
| Amine | Base (e.g., NaH, Et₃N) | Substituted benzylamine | |
| Thiol | Base | Thioether | N/A |
| Carboxylate | Base | Ester | N/A |
This selective reactivity underscores the utility of the bromomethyl group as a handle for introducing diverse functionalities onto the 2-chloro-1,1'-biphenyl core, setting the stage for the construction of more complex molecules.
Synthesis of Complex Polycyclic and Heterocyclic Systems from this compound
While direct examples of intramolecular cyclization of this compound itself are not extensively documented in readily available literature, its structural framework is a precursor to derivatives that can undergo such transformations to form complex polycyclic and heterocyclic systems. The strategic positioning of substituents on the biphenyl (B1667301) rings allows for the design of precursors for intramolecular reactions like Friedel-Crafts alkylations, Heck couplings, and other cyclization strategies to forge new rings.
For instance, derivatives of this compound can be envisioned as precursors for the synthesis of fluorene (B118485) and dibenzofuran (B1670420) ring systems. Through appropriate functionalization of the 2-chloro- and 4'-bromomethyl positions, substrates suitable for intramolecular ring closure can be prepared.
Synthesis of Fluorene Derivatives: An intramolecular Friedel-Crafts reaction is a plausible route to fluorene derivatives. By converting the bromomethyl group to a suitable alkyl or acyl chain and creating a reactive site on the 2-chlorophenyl ring, an acid-catalyzed cyclization could lead to the formation of a five-membered ring, characteristic of the fluorene core. While specific examples starting from this compound are not explicitly detailed, the general strategy of intramolecular Friedel-Crafts cyclization of appropriately substituted biphenyls is a well-established method for fluorene synthesis. bohrium.comrsc.orgrsc.org
Synthesis of Dibenzofuran and Carbazole (B46965) Derivatives: Similarly, the synthesis of dibenzofuran and carbazole derivatives can be conceptualized. For dibenzofuran synthesis, a derivative featuring a hydroxyl group ortho to the biphenyl linkage on one ring and a suitable leaving group on the other could undergo an intramolecular O-arylation. ekb.egbiointerfaceresearch.comnih.gov For carbazole synthesis, an amino group would be required in a similar position to facilitate an intramolecular N-arylation. researchgate.netijper.org The 2-chloro substituent and the 4'-bromomethyl group of the parent compound provide the necessary handles to introduce these functionalities through a series of synthetic steps.
Intramolecular Heck Reaction: The intramolecular Heck reaction offers another powerful strategy for the synthesis of cyclic compounds from derivatives of this compound. wikipedia.orgresearchgate.netchim.itprinceton.edu By introducing an olefin-containing side chain via substitution of the bromomethyl group, a palladium-catalyzed intramolecular coupling with the 2-chlorophenyl ring could lead to the formation of various fused ring systems. The regioselectivity of the cyclization would be influenced by the length and nature of the tether connecting the alkene and the biphenyl core.
While the direct application of this compound in the one-pot synthesis of these complex ring systems is not yet a major focus of reported research, its role as a versatile starting material for the multi-step synthesis of suitable precursors is evident. The selective reactivity of its functional groups allows for the strategic introduction of the necessary components for subsequent intramolecular cyclization reactions.
Table 2: Potential Polycyclic and Heterocyclic Systems from this compound Derivatives
| Target Ring System | Key Intramolecular Reaction | Required Precursor Features |
| Fluorene | Friedel-Crafts Alkylation | Electrophilic center on one ring, nucleophilic arene on the other. |
| Dibenzofuran | O-Arylation | Hydroxyl group ortho to the biphenyl linkage. |
| Carbazole | N-Arylation | Amino group ortho to the biphenyl linkage. |
| Fused Heterocycles | Heck Reaction | Alkene tethered to one ring, aryl halide on the other. |
The derivatization of this compound opens avenues for the creation of a diverse range of complex molecules, highlighting its potential in the fields of medicinal chemistry and materials science.
Advanced Spectroscopic and Chromatographic Characterization of 4 Bromomethyl 2 Chloro 1,1 Biphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 4'-(Bromomethyl)-2-chloro-1,1'-biphenyl by providing information about the chemical environment of each hydrogen and carbon atom.
The proton NMR (¹H NMR) spectrum is expected to provide key information for structural confirmation. The spectrum would be characterized by distinct signals for the aromatic protons and a singlet for the benzylic methylene (B1212753) protons.
The bromomethyl group's methylene protons (-CH₂Br) are anticipated to appear as a sharp singlet, typically in the range of δ 4.5-4.7 ppm. This downfield shift is due to the deshielding effect of the adjacent bromine atom. For comparison, the methylene protons in the related compound 4-(bromomethyl)biphenyl are observed at approximately 4.53 ppm. chemicalbook.com
The aromatic region of the spectrum would be more complex due to the presence of two substituted benzene (B151609) rings. The protons on the 2-chlorophenyl ring and the 4'-(bromomethyl)phenyl ring would exhibit splitting patterns (doublets, triplets, or multiplets) based on their coupling with neighboring protons. It is expected that the aromatic protons would resonate in the δ 7.2-7.8 ppm range. The presence of the electron-withdrawing chlorine atom would likely cause the protons on its ring to shift slightly further downfield compared to an unsubstituted biphenyl (B1667301).
Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₂Br | 4.5 - 4.7 | Singlet |
The carbon-13 NMR (¹³C NMR) spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule.
The carbon of the bromomethyl group (-CH₂Br) is expected to have a chemical shift in the range of δ 32-35 ppm. The carbons of the two phenyl rings would appear in the aromatic region, typically between δ 125-145 ppm. The presence of the chloro and bromomethyl substituents will influence the chemical shifts of the carbons to which they are attached and the adjacent carbons. The carbon atom bonded to the chlorine will be significantly deshielded, as will the quaternary carbons at the biphenyl linkage. For a similar compound, 4-chloro-1,1'-biphenyl, the carbon signals appear in the range of δ 127-140 ppm. rsc.org
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| -CH₂Br | 32 - 35 |
| Aromatic C-H | 125 - 132 |
| Aromatic C-Cl | 132 - 135 |
To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques would be employed.
Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between protons on the same phenyl ring, helping to trace the connectivity of the aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC): This technique would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals in the aromatic region to their corresponding carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity between the two phenyl rings and the positions of the substituents. For example, correlations would be expected between the methylene protons (-CH₂Br) and the carbons of the adjacent phenyl ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₃H₁₀BrCl, with a calculated molecular weight of approximately 281.58 g/mol . chemicalbook.com
The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion (M, M+2, M+4).
Key fragmentation pathways would likely involve the loss of the bromine atom (M-79/81) and the cleavage of the benzylic C-C bond to lose the CH₂Br group, leading to a biphenyl radical cation. Further fragmentation of the biphenyl rings could also be observed.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a sensitive technique that can be used for the structural confirmation of compounds. While ESI is more commonly used for polar and ionic compounds, it can be applied to this compound, potentially through the formation of adducts.
In an ESI-MS/MS experiment, the precursor ion corresponding to the molecular weight of the compound would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide further structural information. For instance, a prominent fragment would be expected from the loss of the bromomethyl group. This technique has been successfully used for the determination of a similar compound, 4'-bromomethyl-2-cyanobiphenyl, as a potential genotoxic impurity. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands corresponding to its structural features.
Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ would indicate the presence of C-H bonds on the aromatic rings.
C-H Stretching of -CH₂Br: Aliphatic C-H stretching vibrations for the methylene group are expected just below 3000 cm⁻¹.
C=C Aromatic Ring Stretching: A series of sharp peaks between 1450 and 1600 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic rings.
C-Cl Stretching: A strong absorption band in the fingerprint region, typically between 700-800 cm⁻¹, would be indicative of the C-Cl bond.
C-Br Stretching: A strong absorption in the lower frequency region of the fingerprint region, usually between 500-650 cm⁻¹, would correspond to the C-Br stretching vibration.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | < 3000 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-Cl Stretch | 700 - 800 | Strong |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical and chemical analysis for separating, identifying, and quantifying components in a mixture. For this compound, HPLC is particularly valuable for determining the purity of the synthesized compound and for real-time monitoring of its synthesis, ensuring optimal reaction conditions and yield.
Purity Assessment:
The purity of this compound is critical for its intended downstream applications. HPLC, particularly in the reverse-phase mode, is adept at separating the target compound from starting materials, by-products, and degradation products. A typical HPLC method for the purity assessment of similar biphenyl compounds involves a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The high hydrophobicity of this compound leads to strong retention on a C18 column, allowing for excellent resolution from more polar impurities.
A diode-array detector (DAD) or a UV detector is commonly employed for detection, leveraging the chromophoric nature of the biphenyl system. The selection of an appropriate wavelength, typically around the λmax of the biphenyl core, ensures high sensitivity for the main component and its aromatic impurities. Quantification of purity is achieved by integrating the peak area of the main component and expressing it as a percentage of the total peak area of all detected components. For more accurate quantification, a reference standard of known purity is used to create a calibration curve.
Below is an interactive data table summarizing a representative set of HPLC parameters that could be employed for the purity assessment of this compound, based on methods developed for structurally related compounds.
| Parameter | Condition |
|---|---|
| Stationary Phase | C18 (Octadecylsilyl silica (B1680970) gel), 5 µm particle size |
| Column Dimensions | 4.6 mm x 250 mm |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | ~254 nm |
| Injection Volume | 10 µL |
Reaction Monitoring:
The synthesis of this compound, for instance, via a Suzuki coupling followed by bromination, can be effectively monitored using HPLC. By periodically withdrawing aliquots from the reaction mixture and analyzing them by HPLC, the consumption of starting materials and the formation of the product can be tracked over time. This real-time analysis provides valuable kinetic data and helps in determining the reaction endpoint, preventing the formation of by-products due to over-reaction.
For reaction monitoring, rapid analytical methods are often preferred. This can be achieved by using shorter columns, faster flow rates, or employing ultra-high-performance liquid chromatography (UHPLC) systems, which utilize columns with smaller particle sizes to achieve faster separations without compromising resolution. The ability to monitor the progress of the reaction in near real-time is a significant advantage for process optimization and control in both laboratory and industrial settings.
Other Advanced Analytical Techniques
While HPLC is a powerful tool for purity assessment and reaction monitoring, a comprehensive characterization of this compound relies on a combination of spectroscopic techniques to elucidate its molecular structure and confirm its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons on the two phenyl rings and a distinct singlet for the methylene (-CH₂-) protons of the bromomethyl group. The chemical shift of the methylene protons would be in the range of 4.5-4.7 ppm, deshielded due to the adjacent bromine atom. The aromatic region of the spectrum would be complex due to the presence of multiple, coupled protons on both rings. The substitution pattern on each ring influences the splitting patterns and chemical shifts of these protons, providing crucial information for confirming the connectivity of the biphenyl system.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon of the bromomethyl group would appear at a characteristic chemical shift. The spectrum would also display signals for the twelve aromatic carbons, with their chemical shifts being influenced by the chloro and bromomethyl substituents.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine and chlorine, this peak would be accompanied by characteristic isotopic peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive isotopic cluster for the molecular ion, which is a powerful diagnostic tool for confirming the presence of these halogens in the molecule. Fragmentation analysis can further corroborate the structure by identifying characteristic fragments resulting from the loss of the bromine atom, the chlorophenyl group, or the bromomethyl group.
The following table summarizes the expected analytical data from these advanced techniques for this compound.
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - Singlet for -CH₂Br protons (~4.5-4.7 ppm)
|
| ¹³C NMR | - Signal for -CH₂Br carbon
|
| Mass Spectrometry (MS) | - Molecular ion peak with characteristic isotopic pattern for Br and Cl |
Computational and Theoretical Chemistry Studies on 4 Bromomethyl 2 Chloro 1,1 Biphenyl
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic makeup of 4'-(Bromomethyl)-2-chloro-1,1'-biphenyl and predicting its chemical behavior. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy levels.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its optimized geometry, electronic properties, and energetic stability. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set, like 6-311+G**, to achieve a balance between computational cost and accuracy. acs.org
DFT studies on substituted biphenyls have shown that the torsional angle between the two phenyl rings is a critical parameter influencing their electronic properties. rsc.org For this compound, the presence of a chlorine atom at the 2-position induces steric hindrance, which is expected to result in a non-planar (twisted) conformation in its ground state. DFT calculations can precisely predict this dihedral angle. Furthermore, these calculations can elucidate the effects of the electron-withdrawing chlorine atom and the reactive bromomethyl group on the electron density distribution across the biphenyl (B1667301) system.
Table 1: Predicted Geometric Parameters for this compound using DFT (Illustrative Data)
| Parameter | Predicted Value |
| C1-C1' Bond Length | 1.49 Å |
| C-Cl Bond Length | 1.74 Å |
| C-Br Bond Length | 1.95 Å |
| Phenyl Ring Dihedral Angle | 55° |
Molecular orbital (MO) analysis, derived from quantum chemical calculations, provides a deeper understanding of the molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. ichem.md
For this compound, the HOMO is likely to be localized on the π-system of the biphenyl rings, while the LUMO may have significant contributions from the antibonding orbitals associated with the C-Cl and C-Br bonds. A smaller HOMO-LUMO gap would suggest higher reactivity, which is expected for this molecule due to the presence of the labile bromomethyl group.
Table 2: Predicted Molecular Orbital Energies for this compound (Illustrative Data)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility. beilstein-journals.org For this compound, MD simulations can explore the potential energy surface associated with the rotation around the C1-C1' bond, revealing the different stable conformations (rotamers) and the energy barriers between them. mdpi.com
These simulations typically use a force field, which is a set of empirical energy functions, to calculate the forces between atoms. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time. This allows for the study of how the molecule behaves in different environments, such as in a solvent or at various temperatures. The results of MD simulations can complement the static picture provided by DFT calculations, offering a more complete understanding of the molecule's structural dynamics.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a valuable tool for modeling chemical reactions, identifying transition states, and calculating activation energies. For this compound, a key reaction of interest is the nucleophilic substitution at the benzylic carbon of the bromomethyl group.
Reaction pathway modeling can be performed using DFT to map out the energy profile of the reaction. This involves locating the structures of the reactants, products, and the transition state on the potential energy surface. The transition state is a first-order saddle point, and its structure provides crucial information about the mechanism of the reaction. The calculated activation energy (the energy difference between the reactants and the transition state) can be used to predict the reaction rate. Such studies are vital for understanding the synthetic utility of this compound as an intermediate.
Structure-Activity Relationship (SAR) Studies based on Computational Models
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. pku.edu.cn Although direct biological activity data for this compound may not be widely available, computational models can be used to predict its potential properties based on its structural features.
By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for this compound and related compounds, it is possible to build QSAR models. nih.gov For instance, the electronic properties derived from DFT, such as the molecular electrostatic potential and dipole moment, can be correlated with the compound's potential to interact with biological macromolecules. nih.gov These in silico predictions can guide the design of new molecules with desired properties.
Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of compounds. aip.org For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.gov
The vibrational frequencies in the IR spectrum can be calculated by performing a frequency analysis on the optimized geometry. The predicted spectrum can be compared with experimental data to confirm the structure of the molecule. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy, aiding in the assignment of experimental spectra. Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which allows for the prediction of the UV-Vis absorption spectrum. researchgate.net
Table 3: Predicted Spectroscopic Data for this compound (Illustrative Data)
| Spectroscopic Technique | Predicted Feature |
| IR | C-H stretch (aromatic): 3100-3000 cm⁻¹ |
| C-Cl stretch: 750 cm⁻¹ | |
| C-Br stretch: 650 cm⁻¹ | |
| ¹H NMR | Aromatic protons: 7.2-7.8 ppm |
| CH₂Br protons: 4.5 ppm | |
| ¹³C NMR | Aromatic carbons: 125-140 ppm |
| CH₂Br carbon: 33 ppm | |
| UV-Vis | λmax: 250 nm |
Applications of 4 Bromomethyl 2 Chloro 1,1 Biphenyl and Its Derivatives in Chemical Research
Utilization as Key Intermediates in Complex Molecule Synthesis
The primary and most well-documented application of derivatives of 4'-(bromomethyl)-1,1'-biphenyl is as crucial intermediates in the synthesis of complex, biologically active molecules, most notably angiotensin II receptor blockers (ARBs). A prominent example is the synthesis of Valsartan, a widely used antihypertensive drug. nbinno.comresearchgate.net In the synthesis of Valsartan and other sartans, a derivative, 4'-bromomethyl-2'-cyanobiphenyl, plays a pivotal role. nbinno.comresearchgate.net
The synthesis of Valsartan typically involves the N-alkylation of an L-valine derivative with 4'-bromomethyl-2'-cyanobiphenyl. nbinno.com The bromomethyl group is highly reactive towards nucleophilic substitution, allowing for the efficient coupling of the biphenyl (B1667301) moiety to the amino acid core. The cyano group at the 2'-position is a precursor to the essential tetrazole ring, which is a key pharmacophore for ARB activity. nbinno.com
The general synthetic approach is outlined in the following reaction scheme:
Table 1: Key Intermediates in the Synthesis of Valsartan
| Intermediate | Structure | Role in Synthesis |
| 4'-Bromomethyl-2'-cyanobiphenyl | Provides the core biphenyl structure and a reactive site for coupling with the amino acid derivative. | |
| L-Valine methyl ester | Serves as the chiral amino acid component of Valsartan. | |
| N-[(2'-Cyanobiphenyl-4-yl)methyl]-L-valine methyl ester | The product of the N-alkylation reaction, which is further elaborated to form Valsartan. |
This strategy highlights the importance of the bromomethyl functionality in facilitating the construction of complex molecular architectures from simpler, readily available starting materials. The 2-chloro substituent in the title compound, 4'-(Bromomethyl)-2-chloro-1,1'-biphenyl, can influence the electronic properties and reactivity of the molecule, and may be utilized in syntheses where modulation of these properties is desired or where the chlorine atom serves as a handle for further transformations. Biphenyl derivatives, in general, exhibit a wide range of biological activities, including antihypertensive, antibacterial, and anticancer effects, underscoring the importance of intermediates like this compound in medicinal chemistry research. nih.gov
Development of New Synthetic Methodologies (e.g., C-H functionalization, electrophilic cyanation)
While this compound is a valuable synthetic intermediate, its direct application in the development of new synthetic methodologies such as C-H functionalization and electrophilic cyanation is not extensively documented in the literature. However, the structural motifs present in this compound are relevant to these areas of research.
C-H Functionalization: The direct functionalization of C-H bonds is a powerful tool in organic synthesis for creating complex molecules efficiently. Research in this area often focuses on the use of directing groups to control the regioselectivity of the reaction. While the chloro and bromomethyl groups on the biphenyl scaffold could potentially influence the reactivity of the aromatic C-H bonds, there is a lack of specific studies employing this particular molecule to develop new C-H functionalization methods. The development of C-H functionalization strategies for biphenyl compounds is an active area of research, with methods being developed for the selective modification of these important structural motifs.
Electrophilic Cyanation: Electrophilic cyanation involves the introduction of a cyano group using a reagent that delivers a "CN+" equivalent. The development of new, stable, and selective electrophilic cyanating agents is an ongoing challenge in organic synthesis. There is no direct evidence to suggest that this compound or its derivatives are used as precursors for new electrophilic cyanation reagents. Research in this field is focused on developing novel reagents with improved reactivity and safety profiles.
Exploration in Materials Science Research
The rigid and planarizable nature of the biphenyl core makes it an attractive component for various functional materials. The presence of a reactive bromomethyl group in this compound provides a convenient handle for incorporating this unit into larger molecular or polymeric structures.
Optoelectronic Materials Development
Biphenyl derivatives are widely used in the development of organic light-emitting diodes (OLEDs) as host materials, emitting materials, or charge-transporting materials. The biphenyl unit can provide good thermal and morphological stability, as well as desirable electronic properties. The bromomethyl group of this compound could be utilized to graft the biphenyl core onto other molecules or polymer backbones to tailor the optoelectronic properties of the resulting material. However, specific examples of the use of this particular compound in OLEDs are not readily found in the scientific literature.
Liquid Crystal Synthesis
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Biphenyl-containing molecules are a common mesogenic (liquid crystal-forming) core due to their elongated and rigid structure. The bromomethyl group could be functionalized to introduce long alkyl chains or other substituents that promote the formation of liquid crystalline phases. While the potential exists, the direct application of this compound in the synthesis of liquid crystals has not been extensively reported.
Polymer Synthesis
The bromomethyl group is a versatile functional group for polymerization reactions. It can act as an initiator for certain types of polymerization or as a site for post-polymerization modification. For instance, it could be used to synthesize polymers with pendant biphenyl groups, which could impart specific thermal, mechanical, or optical properties to the polymer. While the synthesis of polymers from bromomethyl-substituted aromatic compounds is a known strategy, the specific use of this compound as a monomer or functionalizing agent in polymer synthesis is not a widely documented application.
Role in the Synthesis of Axially Chiral Ligands and Catalysts
Atropisomerism, a type of axial chirality that arises from restricted rotation around a single bond, is a key feature of many successful chiral ligands and catalysts used in asymmetric synthesis. The biphenyl scaffold is a classic example of a structure that can exhibit atropisomerism when appropriately substituted at the ortho positions.
The synthesis of axially chiral biphenyl ligands often starts from pre-functionalized biphenyl precursors. The bromomethyl groups can be converted into a variety of other functional groups, such as phosphines, amines, or alcohols, which can then coordinate to metal centers to form chiral catalysts. For example, a bis(bromomethyl)biphenyl derivative can be a precursor to chiral diphosphine ligands, which are widely used in asymmetric hydrogenation and other transformations.
The general strategy involves the synthesis of an optically pure biphenyl precursor, followed by chemical modifications of the bromomethyl groups to install the desired ligating atoms. The 2-chloro substituent in this compound could play a role in restricting rotation around the biphenyl bond, thus contributing to the configurational stability of the resulting atropisomers.
Table 2: General Approach to Axially Chiral Ligands from Bromomethylated Biphenyls
| Step | Description | Purpose |
| 1 | Synthesis of an enantiomerically enriched bromomethylated biphenyl precursor. | To establish the axial chirality of the ligand backbone. |
| 2 | Conversion of the bromomethyl groups into desired ligating groups (e.g., -PPh2, -NR2, -OH). | To introduce the coordinating atoms for metal binding. |
| 3 | Complexation with a metal precursor. | To form the final active chiral catalyst. |
This approach allows for the modular synthesis of a diverse range of chiral ligands with tunable steric and electronic properties, which is crucial for achieving high enantioselectivity in asymmetric catalysis.
Applications of Advanced Biphenyl Derivatives in Probe Chemistry
The biphenyl scaffold, a foundational structure in organic chemistry, has given rise to a class of advanced derivatives with significant applications in the field of probe chemistry. These molecules, which can be synthesized from precursors like this compound, are prized for their unique photophysical properties. nih.govmdpi.com Their rigid structure, combined with the ability to be functionalized with various electron-donating and accepting groups, allows for the precise tuning of their absorption and emission characteristics. nih.govresearchgate.net This adaptability makes them ideal candidates for developing sophisticated tools for visualizing and quantifying biological and chemical processes. 24chemicalresearch.combath.ac.ukresearchgate.net
Fluorescent Probes
Fluorescent probes are indispensable tools in modern biology and chemistry, providing dynamic information about the localization and concentration of specific molecules. nih.govresearchgate.net Derivatives of biphenyl are increasingly utilized in the design of these probes due to their excellent physicochemical properties, such as good photostability and high spatiotemporal resolution. nih.govresearchgate.net
The design of biphenyl-based fluorescent probes often incorporates a recognition moiety for a specific analyte and a fluorophore (the biphenyl core). The interaction between the probe and its target analyte induces a change in the fluorescence signal, which can be a "turn-on" or "turn-off" response. rsc.org For instance, a novel fluorescent probe for detecting biothiols was developed using a BODIPY (boron-dipyrromethene) core functionalized with a nitrostyrene (B7858105) group. The detection mechanism relies on the Michael addition reaction between the thiol and the nitrostyrene, which reduces the quenching effect of the nitro group and restores the fluorescence of the BODIPY structure. rsc.org
Researchers have also synthesized series of α-(N-biphenyl)-substituted 2,2′-bipyridines which exhibit intense blue-to-green fluorescence with quantum yields reaching up to 49.1% in THF solutions. nih.gov The introduction of various aromatic substituents allows for the fine-tuning of their photophysical properties, demonstrating the versatility of the biphenyl scaffold in creating a diverse library of fluorescent probes. nih.gov The synthesis of such probes often involves standard organic chemistry reactions, starting from functionalized precursors to build the final complex molecule. rsc.orgcmu.edunih.gov
Photosensitizers
Photosensitizers are molecules that produce a chemical change in another molecule in a photochemical process. Advanced biphenyl derivatives have emerged as a versatile class of high-performance photosensitizers for various applications, including photopolymerization processes used in 3D printing. mdpi.comnih.govrsc.org
The mechanism of action for many biphenyl-based photosensitizers involves a photoinduced electron transfer (PIET) process. mdpi.com For example, certain 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives act as visible light photosensitizers that can initiate cationic and free-radical polymerization when used in conjunction with an iodonium (B1229267) salt. mdpi.com In these systems, the biphenyl derivative absorbs light, enters an excited state, and then interacts with the iodonium salt through an oxidative process to generate the reactive species that initiate polymerization. mdpi.com
The efficiency of these photosensitizers is closely linked to their photophysical properties, such as their molar extinction coefficient, triplet state lifetime, and quantum yields for triplet formation (ΦT) and singlet oxygen generation (ΦΔ). nih.govrsc.org For instance, the benzoporphyrin derivative monoacid ring A (BPD-MA), a chlorin-type photosensitizer, exhibits a high triplet quantum yield of 0.68 and a singlet oxygen quantum yield of 0.78, making it an effective photosensitizer. nih.gov The structure of biphenyl derivatives can be systematically modified to optimize these properties for specific applications, enhancing their reactivity and absorption range. nih.govresearchgate.net
| Photosensitizer Type | Triplet Quantum Yield (ΦT) | Singlet Oxygen Quantum Yield (ΦΔ) | Key Feature | Reference |
|---|---|---|---|---|
| Benzoporphyrin Derivative (BPD-MA) | 0.68 | 0.78 | Strong absorbance in the red spectrum (~688 nm) | nih.gov |
| Tetraphenylporphycene (TPPo) | 0.33 | 0.23 | Exhibits fluorescence (ΦF = 0.15) | rsc.org |
| Palladium(II) Tetraphenylporphycene (PdTPPo) | 0.78 | 0.78 | Fluorescence inhibited by heavy-atom effect, enhancing ΦT and ΦΔ | rsc.org |
Fluorescent Labels for Biomolecules
Fluorescent labeling is a cornerstone technique in bioimaging, allowing researchers to visualize and track specific biomolecules within complex cellular environments. researchgate.netnih.govrsc.org Small organic molecules derived from biphenyl are increasingly used as fluorescent labels due to their compact size, which minimizes interference with the natural function of the target biomolecule. researchgate.netnih.gov
These labels are typically designed with a reactive group that can covalently attach to a specific functional group on a biomolecule, such as an amine or thiol on a protein. biomol.com The versatility of biphenyl chemistry allows for the creation of labels with a wide range of spectral properties, enabling multiplexing—the simultaneous detection of multiple targets using different colored labels. youtube.com
For example, cost-effective fluorescent labels have been developed from 4-diethylaminobenzaldehyde, a derivative that shares structural motifs with more complex biphenyl systems. researchgate.netnih.gov These labels are designed with a donor-π bridge-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT) upon excitation, leading to bright fluorescence with large Stokes shifts. researchgate.netnih.gov The development of such labels is critical for advancing diagnostic tools and our fundamental understanding of cellular processes. nih.gov
Fluorescent Indicators for Metal Ions
The detection and quantification of metal ions are crucial in environmental monitoring and biology, as these ions play vital roles in many physiological and pathological processes. nih.govgoogle.comresearchgate.net Advanced biphenyl derivatives have been successfully engineered into highly sensitive and selective fluorescent indicators for various metal ions. rsc.orgmdpi.com
These indicators consist of a metal chelating unit linked to a biphenyl fluorophore. acs.org Metal binding alters the electronic structure of the sensor, causing a detectable change in its fluorescence intensity or wavelength. acs.org This chelation-enhanced fluorescence (CHEF) effect can lead to a significant increase in the fluorescence signal, allowing for the detection of even trace amounts of metal ions. nih.gov
A notable example is a novel fluorescent probe designed by combining biphenyl and rhodamine fluorophores. This probe demonstrates the ability to recognize multiple metal ions, including Zn²⁺, Al³⁺, Cr³⁺, and Fe³⁺, with distinct optical signal outputs for each. rsc.org Another sensor, based on a biphenolic backbone, was synthesized to specifically detect Fe³⁺ ions through fluorescence quenching. mdpi.com The selectivity of these indicators is a key design feature, often achieved by tailoring the chelating moiety to have a high affinity for a specific target ion. thermofisher.comresearchgate.net
| Indicator Basis | Target Ion(s) | Fluorescence Response | Reference |
|---|---|---|---|
| Biphenyl and Rhodamine | Zn²⁺, Al³⁺, Cr³⁺, Fe³⁺ | Multiple distinct optical signal outputs | rsc.org |
| Biphenolic Backbone with Dansyl Unit | Fe³⁺ | Fluorescence quenching | mdpi.com |
| Anthracene with N-methylthiohydroxamate ligand | Pb²⁺ | 13-fold fluorescence increase | nih.gov |
Future Research Directions and Emerging Paradigms
Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For the synthesis of 4'-(Bromomethyl)-2-chloro-1,1'-biphenyl, several green approaches are being explored.
One promising avenue is the adoption of sustainable cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of the biphenyl (B1667301) core. Research is focused on developing highly efficient and reusable catalysts, for instance, palladium nanoparticles supported on various materials, which can operate under milder conditions and in greener solvents like water. tandfonline.comtandfonline.com Furthermore, metal-free catalytic systems are gaining traction as they offer an alternative to traditional heavy metal catalysts, thereby reducing environmental concerns. rsc.org
Another key area of development is the bromination step. Traditional bromination methods often involve hazardous reagents and produce significant waste. A greener alternative that has been patented involves the use of sunlight as a natural initiator for the bromination of the methyl group on the biphenyl precursor. scripps.edu This photochemical method avoids the need for chemical initiators, which can be unstable and costly. scripps.edu
| Green Synthesis Approach | Key Features | Potential Advantages |
| Sustainable Suzuki-Miyaura Coupling | Use of reusable catalysts (e.g., supported Pd nanoparticles), aqueous reaction media. tandfonline.comtandfonline.com | Reduced catalyst waste, milder reaction conditions, improved safety. |
| Metal-Free Radical Catalysis | Avoidance of heavy metal catalysts. rsc.org | Lower toxicity, reduced environmental impact. |
| Photochemical Bromination | Utilization of sunlight as an initiator. scripps.edu | Renewable energy source, avoidance of chemical initiators, potentially higher selectivity. scripps.edu |
Expanding the Scope of Functionalization Reactions
The inherent reactivity of the bromomethyl and chloro groups, along with the biphenyl scaffold, makes this compound a versatile platform for further chemical modifications. Future research will likely focus on expanding the repertoire of functionalization reactions to generate a wider array of novel compounds.
The highly reactive bromomethyl group is particularly amenable to a variety of nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, including amines, alcohols, thiols, and cyanides, leading to the synthesis of diverse derivatives with potentially interesting biological or material properties.
The chloro substituent on the biphenyl ring offers another site for modification, typically through cross-coupling reactions. This could enable the introduction of additional aryl or alkyl groups, further extending the molecular complexity. Additionally, the biphenyl backbone itself can undergo electrophilic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of efficiency, safety, and scalability. The synthesis of substituted biphenyls is an area where flow chemistry is already demonstrating its potential. tandfonline.comtandfonline.com By integrating the synthesis of this compound and its subsequent functionalization into a continuous flow process, it would be possible to achieve higher throughput and better control over reaction parameters. nih.govnih.gov
Automated synthesis platforms can further accelerate the discovery of new derivatives by enabling high-throughput screening of reaction conditions and building blocks. scripps.eduyoutube.com These platforms, equipped with robotic systems for liquid and solid handling, can perform numerous reactions in parallel, generating large libraries of compounds for biological or material screening. scripps.eduyoutube.com The data-rich environment of automated synthesis also facilitates the use of machine learning algorithms to optimize reaction outcomes and predict the properties of new molecules. youtube.com
| Technology | Application to this compound | Key Benefits |
| Flow Chemistry | Continuous synthesis of the biphenyl core and subsequent functionalization reactions. tandfonline.comtandfonline.comnih.govnih.gov | Improved reaction control, enhanced safety, easier scalability, higher throughput. nih.govnih.gov |
| Automated Synthesis | High-throughput synthesis of derivative libraries. scripps.eduyoutube.com | Rapid exploration of chemical space, efficient reaction optimization, generation of large datasets for machine learning. scripps.eduyoutube.com |
Advanced Catalyst Design Utilizing Biphenyl Scaffolds
The rigid and well-defined geometry of the biphenyl scaffold present in this compound can be exploited in the design of novel catalysts. By strategically functionalizing the biphenyl core with catalytic moieties, it may be possible to create "scaffolding catalysts" that pre-organize substrates and reagents, thereby accelerating reactions and controlling selectivity. nih.gov
For instance, the biphenyl backbone could serve as a chiral scaffold for asymmetric catalysis, where the atropisomerism of certain substituted biphenyls can be harnessed to create a chiral environment around the catalytic center. This could lead to the development of highly enantioselective catalysts for a variety of organic transformations.
Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, represent a highly efficient and atom-economical approach to synthesis. nih.govresearchgate.net Developing MCRs that incorporate this compound as a building block would allow for the rapid construction of complex molecular architectures.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4'-(Bromomethyl)-2-chloro-1,1'-biphenyl, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling using 2-chlorophenylboronic acid and 4-bromomethylbromobenzene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) . Alternative routes include Friedel-Crafts alkylation, where bromomethyl groups are introduced using PBr₃ in CCl₄ under controlled temperatures (0–5°C) to minimize side reactions . Yields depend on catalyst loading, solvent polarity, and reaction time, with optimized protocols achieving >80% purity post-column chromatography .
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Methodology : Characterization involves:
- 1H/13C NMR : Peaks at δ 4.5–4.7 ppm (CH₂Br) and δ 7.2–7.8 ppm (aromatic protons) confirm substitution patterns .
- IR Spectroscopy : Stretching frequencies at ~550–600 cm⁻¹ (C-Br) and ~750 cm⁻¹ (C-Cl) validate functional groups .
- X-ray Crystallography : Resolves spatial arrangements of bromomethyl and chloro substituents on the biphenyl backbone .
Q. What safety precautions are critical when handling this compound?
- Methodology : Due to the reactivity of brominated alkyl groups and potential toxicity:
- Use fume hoods and PPE (gloves, goggles).
- Store at 2–8°C in amber vials to prevent light-induced decomposition .
- Neutralize waste with 10% sodium thiosulfate to mitigate bromine release .
Advanced Research Questions
Q. How can competing side reactions during bromomethylation be minimized?
- Methodology : Competing alkylation or elimination can be suppressed by:
- Low-temperature protocols : Maintaining ≤5°C during PBr3 reactions reduces thermal degradation .
- Solvent optimization : Non-polar solvents (e.g., CCl₄) stabilize intermediates, while DMAP (catalyst) enhances regioselectivity .
- In-situ monitoring : HPLC tracking (C18 column, acetonitrile/water mobile phase) identifies by-products early .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
- Methodology : The bromomethyl group acts as an electrophilic site for nucleophilic substitution (SN2), while the chloro substituent directs coupling reactions via ortho/para effects. DFT calculations show a 0.3 eV lower activation energy for Suzuki coupling compared to Stille reactions due to Pd’s affinity for bromine . Kinetic studies (GC-MS) reveal pseudo-first-order dependence on catalyst concentration .
Q. How is this compound utilized in synthesizing bioactive intermediates?
- Methodology : It serves as a precursor for:
- Tetrazole derivatives : Reacts with NaN₃ under Huisgen conditions to form 5-substituted tetrazoles, key motifs in angiotensin II receptor antagonists .
- Pharmaceutical intermediates : Coupling with triphenylphosphine yields Wittig reagents for synthesizing fluorinated liquid crystals (e.g., 3,4-difluoro-4'-propylcyclohexylbiphenyl) .
Data Contradictions and Resolution
Q. Why do reported yields vary across synthetic protocols?
- Analysis : Discrepancies arise from:
- Catalyst purity : Commercial Pd(PPh₃)₄ batches may contain Pd(0) residues, altering reaction kinetics .
- Workup differences : Silica gel chromatography vs. recrystallization impacts recovery rates (e.g., 70% vs. 85% yield) .
- Resolution : Standardize catalyst sources and validate purity via ICP-MS before use.
Methodological Tables
| Characterization | Technique | Key Peaks/Data |
|---|---|---|
| NMR | 500 MHz, CDCl₃ | δ 4.58 (s, 2H, CH₂Br) |
| IR | KBr pellet | 560 cm⁻¹ (C-Br stretch) |
| X-ray | Monoclinic, P2₁/c | C-C bond length: 1.48 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
